molecular formula C10H9NO2 B179914 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 108284-94-2

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No. B179914
M. Wt: 175.18 g/mol
InChI Key: COASPZBJWCIUAT-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It is a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its complexes has been studied using spectral methods and quantum-chemical simulation . The composition and structure of the complexes have been found to be dependent on the nature of the metal and acid residue .


Chemical Reactions Analysis

The complex formation properties of the product 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions has been studied . The IR spectra of complexes contained the stretching band of the NH group at 3200 cm –1 (as in the spectrum of the ligand 1), and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .


Physical And Chemical Properties Analysis

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a yellow to brown solid . The melting point of a similar compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is 300°C .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5-6H,2,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COASPZBJWCIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619069
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

CAS RN

108284-94-2
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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